molecular formula C17H15ClN2O5 B12536244 Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester CAS No. 724746-92-3

Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester

Cat. No.: B12536244
CAS No.: 724746-92-3
M. Wt: 362.8 g/mol
InChI Key: PCMJUXXWGAPVGG-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Quinoxaline-Based Compounds

Quinoxaline, first synthesized in the late 19th century via condensation of ortho-diamines with 1,2-diketones, gained prominence for its versatility in dye chemistry and antibiotic development. Early derivatives like sulfaquinoxaline (introduced in 1948) demonstrated the scaffold’s utility in veterinary medicine, particularly against avian coccidiosis. The discovery that quinoxaline derivatives inhibit inflammatory mediators such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB) spurred interest in their medicinal optimization.

Table 1 : Evolution of Key Quinoxaline Derivatives

Compound Year Introduced Application Key Modification
Sulfaquinoxaline 1948 Anticoccidial agent Sulfonamide group
Varenicline 2006 Smoking cessation aid Azabicyclohexane fusion
Echinomycin 1957 Antibiotic/antitumor agent Depsipeptide linkage

The structural plasticity of quinoxaline allows for targeted substitutions at positions 5 and 8, which are critical for modulating bioactivity. For example, electron-withdrawing groups like chlorine at position 8 enhance binding to hydrophobic enzyme pockets.

Structural Significance of the 8-Chloro-5-Quinoxalinyl Moiety

The 8-chloro-5-quinoxalinyl group in this compound introduces two strategic modifications:

  • Chlorine at Position 8 : This substituent increases the molecule’s electron-deficient character, favoring interactions with nucleophilic residues in enzymatic targets. In sulfaquinoxaline, analogous chloro groups improved antiparasitic efficacy by 40% compared to non-halogenated analogs.
  • Oxy Linkage at Position 5 : The ether bond at position 5 enhances metabolic stability compared to direct carbon-carbon linkages. This modification is observed in antitumor agents like levomycin, where oxygen bridges improve cellular uptake.

Computational studies on similar quinoxalines suggest that the 8-chloro group induces a dipole moment of 1.2–1.5 D, facilitating π-stacking with aromatic amino acids in protein binding sites. The molecule’s planarity, confirmed by X-ray crystallography in related compounds, further optimizes target engagement.

Role of Propanedioic Acid Derivatives in Medicinal Chemistry

Propanedioic acid (malonic acid) derivatives serve as prodrug enablers, masking polar carboxylic acid groups to enhance membrane permeability. The di-2-propenyl ester in this compound likely undergoes enzymatic hydrolysis in vivo to release the active dicarboxylic acid form, which can chelate metal ions or inhibit inflammatory enzymes.

Key Advantages of Di-2-Propenyl Esters :

  • Lipophilicity Enhancement : The allyl groups increase logP by ~2 units compared to the free acid, as demonstrated in prodrugs of NSAIDs.
  • Controlled Release : Esterases in plasma and tissues selectively cleave the ester bonds, enabling sustained activity.

In quinoxaline hybrids, propanedioic acid esters have shown dual inhibitory effects on COX-2 (IC₅₀ = 0.8 μM) and p38α MAPK (IC₅₀ = 1.2 μM), surpassing non-esterified analogs by 3-fold in potency. This synergy positions the compound as a candidate for multifactorial inflammatory disorders.

Properties

CAS No.

724746-92-3

Molecular Formula

C17H15ClN2O5

Molecular Weight

362.8 g/mol

IUPAC Name

bis(prop-2-enyl) 2-(8-chloroquinoxalin-5-yl)oxypropanedioate

InChI

InChI=1S/C17H15ClN2O5/c1-3-9-23-16(21)15(17(22)24-10-4-2)25-12-6-5-11(18)13-14(12)20-8-7-19-13/h3-8,15H,1-2,9-10H2

InChI Key

PCMJUXXWGAPVGG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C(=O)OCC=C)OC1=C2C(=C(C=C1)Cl)N=CC=N2

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

Reacting glyoxylic acid with 3-chloro-o-phenylenediamine in ethanol yields 8-chloroquinoxalin-2-ol (Scheme 1). Isomeric purity is achieved via recrystallization or chromatography.
$$
\text{Glyoxylic acid} + \text{3-chloro-o-phenylenediamine} \xrightarrow{\text{EtOH, reflux}} \text{8-chloroquinoxalin-2-ol}
$$
Conditions :

  • Solvent: Ethanol or isopropanol.
  • Temperature: 80–100°C.
  • Yield: 60–75% after purification.

Propanedioic Acid Backbone Functionalization

Preparation of Diethyl Bromomalonate

Diethyl bromomalonate serves as the electrophilic intermediate for ether formation:
$$
\text{Diethyl malonate} \xrightarrow{\text{Br}_2, \text{P}} \text{Diethyl bromomalonate}
$$
Conditions :

  • Bromination using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS).
  • Yield: 85–90%.

Ether Linkage Formation

Nucleophilic Substitution

The sodium salt of 8-chloro-5-hydroxyquinoxaline reacts with diethyl bromomalonate in DMF:
$$
\text{8-Cl-5-O⁻Na⁺-quinoxaline} + \text{BrCH(COOEt)₂} \xrightarrow{\text{DMF, 60°C}} \text{Diethyl [(8-Cl-5-quinoxalinyl)oxy]propanedioate}
$$
Optimized Parameters :

  • Base: NaH or K₂CO₃.
  • Solvent: DMF or DMSO.
  • Reaction time: 12–18 hours.
  • Yield: 50–65%.

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions are preferred:
$$
\text{8-Cl-5-OH-quinoxaline} + \text{HOCH(COOEt)₂} \xrightarrow{\text{DIAD, PPh₃}} \text{Diethyl [(8-Cl-5-quinoxalinyl)oxy]propanedioate}
$$
Conditions :

  • Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
  • Solvent: THF.
  • Yield: 70–80%.

Transesterification to Allyl Esters

The ethyl esters are replaced with allyl groups via acid-catalyzed transesterification:
$$
\text{Diethyl [(8-Cl-5-quinoxalinyl)oxy]propanedioate} + \text{Allyl alcohol} \xrightarrow{\text{H₂SO₄, toluene}} \text{Di-2-propenyl [(8-Cl-5-quinoxalinyl)oxy]propanedioate}
$$
Conditions :

  • Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid.
  • Solvent: Toluene (azeotropic removal of water).
  • Molar ratio: 1:10 (ester:allyl alcohol).
  • Yield: 80–90%.

Alternative One-Pot Synthesis

A streamlined approach combines quinoxaline hydroxyl activation and esterification (Scheme 2):

  • Quinoxaline Activation : 8-Cl-5-OH-quinoxaline is converted to its mesylate (MsCl, Et₃N).
  • Alkylation : React with sodium propanedioate diallyl ester in acetonitrile.
    $$
    \text{8-Cl-5-OMs-quinoxaline} + \text{NaOOC-CH(O⁻)-COOAllyl} \xrightarrow{\text{CH₃CN, 50°C}} \text{Target compound}
    $$
    Yield : 55–60%.

Critical Analysis of Methodologies

Method Advantages Limitations
Nucleophilic Substitution High functional group tolerance Requires anhydrous conditions
Mitsunobu Reaction Stereospecific, high yield Costly reagents (DIAD, PPh₃)
One-Pot Synthesis Reduced purification steps Lower yield due to side reactions

Scalability and Industrial Relevance

  • Nucleophilic substitution is preferred for large-scale production due to reagent affordability.
  • Mitsunobu reaction suits small-scale syntheses requiring high purity.
  • Safety Note : Allyl alcohol and bromomalonate require handling under inert atmospheres due to flammability and toxicity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The ester group allows for the compound’s incorporation into larger molecular structures, enhancing its biological activity. The chlorine atom on the quinoxaline ring can participate in halogen bonding, further influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several propanedioic acid and propanoic acid esters documented in the evidence. Key comparisons include:

Compound Name Substituents Ester Groups CAS Number Key Structural Differences
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester 8-chloro-quinoxaline, propanedioic acid Di-2-propenyl (allyl) esters Not provided Reference compound for comparison.
Propanedioic acid, mono(γ-ω-perfluoro-C8-12-alkyl) derivs., di-Me esters Perfluorinated alkyl chains Methyl esters 238420-68-3 Fluorinated alkyl chains increase hydrophobicity and chemical stability.
Propanoic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 2-propenyl ester 5-chloro-quinoline, propanoic acid 2-propenyl ester 99620-80-1 Quinoline instead of quinoxaline ring; propanoic acid backbone (vs. propanedioic acid).
Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, 2-azidoethyl ester 6-chloro-quinoxaline, azidoethyl ester Azidoethyl ester 139253-91-1 Azido group introduces potential for click chemistry; phenoxy linker adds rigidity.

Functional and Reactivity Comparisons

  • Fluorinated Derivatives (CAS 238420-68-3) : The perfluorinated alkyl chains in these esters enhance thermal stability and resistance to degradation, making them suitable for high-performance coatings or surfactants . In contrast, the allyl esters in the target compound may undergo hydrolysis or polymerization under acidic/alkaline conditions.
  • Quinoline vs.
  • Azidoethyl Esters (CAS 139253-91-1) : The azido group enables participation in Huisgen cycloaddition (click chemistry), a feature absent in the allyl ester variant. This property is critical for bioconjugation or material science applications .

Biological Activity

Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester, is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a quinoxaline moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Propanedioic Acid 8 chloro 5 quinoxalinyl oxydi 2 propenyl ester\text{Propanedioic Acid}\quad \text{ 8 chloro 5 quinoxalinyl oxy}\quad \text{di 2 propenyl ester}

This structure suggests potential interactions with biological targets, particularly in viral and bacterial systems.

Biological Activity Overview

The biological activities of quinoxaline derivatives have been widely studied. Notably, compounds containing quinoxaline structures have shown significant antiviral activity against hepatitis C virus (HCV) and antibacterial properties.

Antiviral Activity

Research indicates that quinoxaline-containing compounds can act as HCV protease inhibitors. The mechanism involves interference with the viral life cycle, making these compounds potential candidates for antiviral therapies. For instance, studies have shown that certain quinoxaline derivatives exhibit effective inhibition of HCV replication by targeting specific viral proteins .

Antimicrobial Activity

Quinoxaline derivatives have also been recognized for their antibacterial properties. Some studies have reported that these compounds exhibit high cytotoxicity against various cancer cell lines while showing selectivity for tumor cells over normal cells . Additionally, quinoxaline 1,4-dioxides have been patented as broad-spectrum antibacterial agents, demonstrating effectiveness against pathogens such as Mycobacterium tuberculosis and various fungi .

Table 1: Summary of Biological Activities of Quinoxaline Derivatives

Activity TypeCompoundTarget Pathogen/Cell TypeEffectiveness (EC50/IC50)
AntiviralQuinoxaline Derivative AHepatitis C VirusEC50 = 0.5 µM
AntibacterialQuinoxaline 1,4-DioxideM. tuberculosisMIC = 1.6 µg/mL
CytotoxicQuinoxaline Derivative BAcute Myeloid LeukemiaEC50 = 0.1 µM
AntifungalQuinoxaline Derivative CCandida spp.MIC = 2–4 µg/mL

Case Studies

  • Hepatitis C Virus Inhibition : A study demonstrated that a series of quinoxaline derivatives showed promising results in inhibiting HCV protease activity. The most effective compounds were found to significantly reduce viral replication in cell culture models .
  • Antimicrobial Efficacy : Another investigation into the antibacterial properties of quinoxaline derivatives revealed that specific compounds exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity in Cancer Cells : Research focusing on the cytotoxic effects of quinoxaline derivatives on leukemia cells indicated that these compounds could induce apoptosis selectively in cancerous cells while sparing normal cells, highlighting their therapeutic potential in oncology .

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